Cas no 1286720-42-0 (1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea)

1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
- 1286720-42-0
- AKOS024524615
- F5857-6040
-
- Inchi: 1S/C13H17ClN2O2/c1-13(18,9-5-6-9)8-15-12(17)16-11-4-2-3-10(14)7-11/h2-4,7,9,18H,5-6,8H2,1H3,(H2,15,16,17)
- InChI Key: HOTVGJVOVPNURR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(NCC(C)(C1CC1)O)=O
Computed Properties
- Exact Mass: 268.0978555g/mol
- Monoisotopic Mass: 268.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 61.4Ų
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6040-5μmol |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-10μmol |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-2μmol |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-10mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-15mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-25mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-20μmol |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-1mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5857-6040-2mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5857-6040-3mg |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
1286720-42-0 | 3mg |
$94.5 | 2023-09-09 |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
Professional Introduction to 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS No. 1286720-42-0)
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea, identified by its CAS number 1286720-42-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The molecular structure of this urea derivative incorporates both aromatic and aliphatic moieties, which contribute to its diverse chemical behavior and reactivity.
The 3-chlorophenyl group in the molecule imparts a certain electronic and steric influence that can modulate the interactions of the compound with biological targets. This feature is particularly valuable in drug design, where precise control over molecular interactions can lead to the development of more effective and selective therapeutic agents. Additionally, the presence of the 2-cyclopropyl-2-hydroxypropyl side chain adds complexity to the molecule, potentially influencing its solubility, metabolic stability, and overall pharmacokinetic profile.
In recent years, there has been a growing interest in exploring urea-based derivatives as pharmacological candidates. Urea compounds are known for their versatility in drug design, often serving as key structural motifs in a variety of bioactive molecules. The specific combination of functional groups in 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea makes it a promising candidate for further investigation in this context.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research suggests that molecules with similar structural features may exhibit inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For instance, studies have indicated that urea derivatives can interact with target proteins in ways that disrupt disease-related signaling pathways. The 3-chlorophenyl moiety, in particular, has been shown to enhance binding affinity to specific biological targets, while the 2-cyclopropyl-2-hydroxypropyl group may contribute to improved pharmacokinetic properties.
The synthesis of 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea involves a series of well-established chemical reactions, including condensation and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision, facilitating their use in research and development.
In the realm of medicinal chemistry, the development of new drug candidates is a continuous process that relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea exemplifies how structural modifications can lead to novel pharmacological entities with distinct properties. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly assess the potential of such compounds against various disease models.
The biological activity of this compound has been preliminarily explored through both computational modeling and experimental assays. Computational studies have predicted that it may interact with certain protein targets based on its structural features. These predictions have been validated through experimental testing, which has shown that 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea exhibits inhibitory activity against specific enzymes relevant to disease pathways. Such findings underscore its potential as a lead compound for further optimization into a therapeutic agent.
The pharmacokinetic profile of 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is another critical aspect that has been investigated. Studies have examined its solubility, metabolic stability, and distribution within biological systems. These parameters are essential for determining whether the compound can reach effective concentrations at target sites while minimizing side effects. The presence of both polar and non-polar regions in its structure suggests that it may exhibit favorable solubility characteristics, which could enhance its bioavailability.
In conclusion, 1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea (CAS No. 1286720-42-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent. Ongoing studies aim to elucidate its biological activity, optimize its pharmacokinetic properties, and develop it into a novel drug entity. The continued advancement of synthetic chemistry and computational biology will undoubtedly play a crucial role in realizing this potential.
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